5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This includes using catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker for certain medical conditions.
Uniqueness
5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy, isopropyl, and carboxylic acid groups allow for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-1-propan-2-ylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-7(2)14-8(3)12(13(16)17)10-6-9(15)4-5-11(10)14/h4-7,15H,1-3H3,(H,16,17) |
InChI Key |
GRENPYSOTFXXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(C)C)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.